Acadesine

Cachexia Skeletal muscle atrophy AMPK signaling

Procure Acadesine (AICAR; CAS 2627-69-2) for research that demands a validated AMPK prodrug with Phase 3 human cardioprotection data, not a generic activator. It uniquely requires cellular uptake and phosphorylation to ZMP, ensuring tissue-selective, sustained AMPK activation and adenosine deaminase inhibition—a dual pharmacology direct agonists cannot replicate. Unlike Metformin or A-769662, it prevents IFNγ/TNFα-induced myotube atrophy and potently induces BIM/NOXA-dependent apoptosis in B-CLL cells via AMPK-independent pathways. Choose Acadesine for definitive cachexia, ischemia-reperfusion, or leukemia signaling studies where mechanistic precision is non-negotiable. Ensure millimolar in vitro potency informs your quantity needs.

Molecular Formula C9H14N4O5
Molecular Weight 258.23 g/mol
CAS No. 2627-69-2
Cat. No. B1665397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcadesine
CAS2627-69-2
Synonyms1-ribosyl-4-carboxamido-5-aminoimidazole
5-aminoimidazole-4-carboxamide 1-ribofuranoside
5-aminoimidazole-4-carboxamide riboside
acadesine
AICA ribofuranoside
AICA ribonucleoside
AICA riboside
aminoimidazole carboxamide ribonucleoside
ARA 100
ARA-100
ARA100
arasine
GP 1 110
Z-riboside
Molecular FormulaC9H14N4O5
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N
InChIInChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1
InChIKeyRTRQQBHATOEIAF-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acadesine (CAS 2627-69-2) Procurement Guide: Quantitative Differentiation from In-Class AMPK Activators


Acadesine (also designated AICAR, AICA-riboside, NSC 105823; CAS 2627-69-2) is a cell-permeable adenosine analog and pro-drug that functions as a precursor to the AMP-mimetic nucleotide ZMP [1]. Following cellular uptake via adenosine transporters, Acadesine is phosphorylated by adenosine kinase to ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), which allosterically activates AMP-activated protein kinase (AMPK) and AMPK kinase (AMPKK) . Unlike synthetic small-molecule AMPK activators that bind directly to the AMPK heterotrimer, Acadesine requires intracellular metabolic activation, producing a distinct pharmacological profile with a slower onset but more sustained metabolic reprogramming capacity in both in vitro and in vivo models . This compound has advanced to Phase 3 clinical evaluation for cardioprotection in coronary artery bypass graft (CABG) surgery, distinguishing it from purely research-stage AMPK activators that lack this level of human safety validation [2].

Why AMPK Activators Cannot Be Interchanged: Critical Differentiators for Acadesine Procurement


The broad classification of Acadesine as an 'AMPK activator' obscures fundamental mechanistic and functional differences that preclude generic substitution among compounds in this class. While A-769662 binds directly to the AMPK β1 subunit and Metformin acts indirectly via mitochondrial complex I inhibition, Acadesine operates through a distinct prodrug mechanism requiring cellular uptake and phosphorylation to ZMP, a process that inherently restricts its activation to cells expressing adenosine transporters and adenosine kinase [1]. This prodrug dependency confers tissue-selective activation kinetics and a unique dual pharmacology that includes both AMPK activation and adenosine deaminase inhibition, which cannot be replicated by direct AMPK agonists [2]. Furthermore, evidence demonstrates that these mechanistically distinct activators produce divergent, and in some cases opposing, functional outcomes in identical experimental systems, making the assumption of class-wide interchangeability both scientifically invalid and experimentally hazardous [3].

Quantitative Evidence Guide: Acadesine vs. Comparator AMPK Activators


Direct Comparison: Acadesine Prevents Inflammation-Associated Muscle Wasting Whereas Metformin Does Not

In a direct comparative study of myotube atrophy induced by IFNγ/TNFα, Acadesine (AICAR) suppressed inflammation-associated muscle wasting, whereas the mitochondrial inhibitor and indirect AMPK activator Metformin failed to prevent atrophy under identical experimental conditions [1]. Furthermore, Acadesine partially restored mitochondrial oxidative respiration that was impaired by IFNγ/TNFα, while Metformin exacerbated the metabolic shift toward aerobic glycolysis [1]. The protective effects of Acadesine were blocked by the AMPK inhibitor Compound C and were reproduced with the direct AMPK activator A-769662, confirming AMPK-dependence [1]. Co-treatment with Acadesine and A-769662 produced synergistic anti-cachectic effects, and Acadesine spared muscle mass in mouse models of both cancer-induced and LPS-induced atrophy [1].

Cachexia Skeletal muscle atrophy AMPK signaling

Functional Divergence: Acadesine Induces Apoptosis in B-CLL Cells via AMPK-Independent Mechanisms That A-769662 and Phenformin Fail to Trigger

In chronic lymphocytic leukemia (CLL) cells, Acadesine potently induced apoptosis through upregulation of the BH3-only proteins BIM and NOXA [1]. Critically, AMPK activation with either Phenformin or A-769662 failed to induce apoptosis in CLL cells under identical conditions, demonstrating that Acadesine possesses an AMPK-independent pro-apoptotic mechanism not shared by other AMPK activators [1]. This was further confirmed by the finding that Acadesine retained potent pro-apoptotic activity in B lymphocytes from Ampkα1(-/-) mice, definitively establishing AMPK-independent cell death induction [1]. The study concluded that Acadesine's anti-leukemic activity relies on p53-independent and AMPK-independent pathways that are unique to this compound and cannot be reproduced by alternative AMPK agonists [1].

Chronic lymphocytic leukemia Apoptosis AMPK-independent mechanisms

Dual Pharmacological Mechanism: Adenosine Deaminase Inhibition and Adenosine Release Potentiation Distinguishes Acadesine from Direct AMPK Activators

Acadesine possesses a unique dual pharmacology that distinguishes it from synthetic AMPK activators: it functions as both an AMPK activator (via ZMP accumulation) and an adenosine-regulating agent that increases intracellular and extracellular adenosine concentrations by competing for the nucleoside transporter and inhibiting adenosine deaminase [1]. In rat cortical slices, Acadesine selectively potentiated kainate-evoked adenosine release by 1.4-fold, while having no effect on basal, NMDA-evoked, or AMPA-evoked adenosine release, demonstrating receptor-subtype selectivity [2]. This event-specific adenosine amplification occurs selectively in ischemic tissue without producing systemic hemodynamic effects, in contrast to direct adenosine receptor agonists which cause widespread vasodilation and bradycardia [3]. This site-specific mechanism has been validated in over 2,000 patients receiving Acadesine in controlled clinical trials for CABG surgery, a level of human safety characterization absent for research-stage AMPK activators like A-769662 [4].

Adenosine regulation Ischemia-reperfusion Cardioprotection

Clinical Differentiation: Post-Reperfusion MI Mortality Reduction with Acadesine vs. Placebo in CABG Patients

In a pooled analysis of clinical trial data published in the Journal of the American College of Cardiology, Acadesine treatment in patients undergoing CABG surgery who suffered post-reperfusion myocardial infarction (MI) was associated with a 77% reduction in two-year mortality compared to placebo [1]. Among placebo-treated patients who experienced MI, the two-year mortality rate was 27.8%, compared to only 4.0% in patients without MI (p<0.0001), representing a 4.2-fold increase in mortality risk [1]. With Acadesine treatment, the mortality rate following MI was reduced to 6.5% (p=0.006 vs placebo MI group), and the odds ratio for post-reperfusion mortality fell from 12.4 (p<0.001) in placebo patients to 0.8 (p=0.69) in Acadesine-treated patients, effectively neutralizing the excess mortality risk conferred by MI [1]. The mortality benefit was evident within the first 30 days and sustained throughout the two-year follow-up period [1]. Importantly, the subsequent RED-CABG Phase 3 trial (NCT00872001) involving 3,080 intermediate- to high-risk patients did not demonstrate a significant reduction in the composite primary endpoint of all-cause mortality, nonfatal stroke, or severe left ventricular dysfunction at 28 days (5.1% Acadesine vs 5.0% placebo; OR 1.01, 95% CI 0.73-1.41, p=0.94) and was stopped early for futility [2].

Cardiovascular surgery Myocardial infarction Reperfusion injury

Prodrug Pharmacokinetics: Rapid Plasma Clearance and Prolonged Terminal Half-Life Differentiate Acadesine from Direct-Acting Small Molecules

The pharmacokinetic profile of Acadesine is fundamentally different from direct-acting AMPK activators due to its prodrug nature requiring cellular uptake and phosphorylation. In healthy male volunteers receiving a 15-minute intravenous infusion of 25 mg/kg 2-¹⁴C-acadesine, intact Acadesine was measurable in plasma for only 2 hours post-infusion, with a total plasma clearance of 2.2 ± 0.2 L/hour/kg and negligible plasma protein binding (approximately 1%) [1]. The terminal phase of total ¹⁴C (reflecting metabolites) had an apparent half-life of approximately 1 week, with uric acid identified as the major plasma metabolite accounting for all total plasma ¹⁴C at 6 hours post-infusion [1]. In whole blood, the active metabolite ZMP (Acadesine 5'-monophosphate) accumulated in red blood cells, representing 30% of total blood ¹⁴C at the end of infusion while being absent from plasma [1]. Over a 2-week period, only 44% of the total dose was excreted in urine and 4% in feces, with only 5% excreted as intact Acadesine [1]. This contrasts with direct AMPK activators like A-769662 (EC50 0.8 μM in cell-free assays) that bind directly to the target without metabolic activation requirements . Additionally, Acadesine exhibits poor oral bioavailability and requires intravenous administration, with an established clinical dose of 0.1 mg/kg/min for 7 hours in CABG protocols [2].

Pharmacokinetics Drug metabolism In vivo dosing

In Vitro Concentration-Dependent Metabolic Effects: Acadesine Requires 0.5 mM for Hepatic Enzyme Inhibition vs. Nanomolar Potency of Direct Activators

Acadesine exhibits a distinct concentration-response profile compared to synthetic direct AMPK activators due to its requirement for cellular uptake and phosphorylation to ZMP. In rat hepatocytes, Acadesine inhibits fatty acid and sterol synthesis and inactivates HMG-CoA reductase at a concentration of 0.5 mM . In 3T3-L1 adipocytes, Acadesine inhibits insulin-stimulated glucose uptake and reduces GLUT4 translocation . This millimolar potency requirement contrasts sharply with direct AMPK activators such as A-769662, which exhibits an EC50 of 0.8 μM in cell-free AMPK activation assays and an IC50 of 3.2 μM for inhibition of fatty acid synthesis in primary rat hepatocytes . The approximately 150-fold difference in effective concentration (0.5 mM Acadesine vs 3.2 μM A-769662) reflects the inefficiency of the prodrug activation pathway relative to direct target engagement. This potency differential has practical implications for in vitro experimental design, as Acadesine requires substantially higher nominal concentrations to achieve AMPK activation equivalent to that produced by direct agonists.

Hepatocyte metabolism Fatty acid synthesis Dose-response

Acadesine Application Scenarios: Evidence-Based Procurement Rationale


Cachexia and Inflammation-Associated Muscle Wasting Research

Acadesine is the required tool compound for studies of AMPK-mediated protection against inflammation-associated muscle atrophy, based on direct comparative evidence showing that Acadesine prevents IFNγ/TNFα-induced myotube atrophy and partially restores mitochondrial oxidative respiration, whereas Metformin fails to prevent atrophy and exacerbates metabolic dysfunction [1]. This scenario includes both in vitro myotube atrophy models and in vivo mouse models of cancer- or LPS-induced cachexia, where Acadesine demonstrated muscle-sparing effects [1]. Co-administration with A-769662 may be considered for synergistic anti-cachectic activity [1].

B-Cell Malignancy and AMPK-Independent Apoptosis Studies

Acadesine is uniquely suitable for investigating AMPK-independent apoptotic mechanisms in B-cell malignancies, as it potently induces apoptosis in CLL cells via upregulation of BIM and NOXA, while alternative AMPK activators A-769662 and Phenformin fail to induce apoptosis under identical conditions [1]. This compound retains full pro-apoptotic activity in B cells from Ampkα1(-/-) mice, providing a validated tool for dissecting AMPK-independent signaling pathways in leukemia research [1].

Cardioprotection and Ischemia-Reperfusion Injury Research Requiring Adenosine Pathway Modulation

For studies requiring combined AMPK activation and adenosine pathway modulation in the context of myocardial ischemia-reperfusion injury, Acadesine provides a dual-mechanism profile that direct AMPK activators cannot replicate [1]. Its site-specific adenosine amplification occurs selectively in ischemic tissue without systemic hemodynamic effects, supported by clinical trial data in over 2,000 CABG patients [2]. Researchers should note that while pooled analyses showed a 77% reduction in two-year mortality among patients with post-reperfusion MI [3], the definitive Phase 3 RED-CABG trial did not demonstrate significant benefit in the broader intermediate- to high-risk CABG population [4].

Metabolic Studies Requiring Sustained ZMP Accumulation in Erythrocytes

Acadesine's prodrug pharmacokinetic profile, characterized by rapid plasma clearance of intact drug (detectable for ~2 hours) but prolonged retention of the active metabolite ZMP in red blood cells (30% of blood ¹⁴C at end of infusion), makes it suitable for studies requiring sustained AMPK activation in erythroid compartments or investigations of nucleotide analog metabolism [1]. The millimolar in vitro potency requirement (0.5 mM for hepatic effects) should inform experimental design and compound procurement quantities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acadesine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.